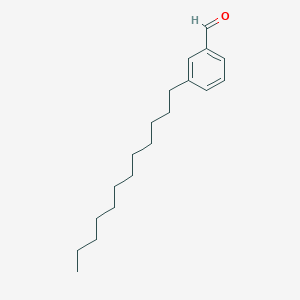

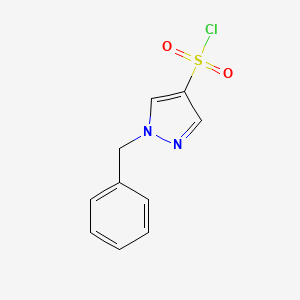

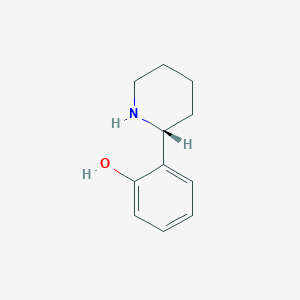

2-Methyl-3-(phenoxymethyl)aniline

Overview

Description

Scientific Research Applications

Catalytic Oxidation of Phenolic and Aniline Compounds

- Superparamagnetic Fe3O4 nanoparticles have been studied for their catalytic properties in the oxidation of phenolic and aniline compounds. These nanoparticles demonstrated effective removal of such compounds from aqueous solutions, suggesting potential environmental or industrial wastewater treatment applications (Zhang et al., 2009).

Organic Synthesis and Functionalization

- Research on the ligand-promoted meta-C-H amination and meta-C-H alkynylation of aniline and phenol substrates has been developed, which could be relevant to the chemical modification or synthesis of complex organic molecules including those related to 2-Methyl-3-(phenoxymethyl)aniline (Wang et al., 2016).

Pharmaceutical and Toxicological Studies

- The metabolism of diclofenac, a common nonsteroidal anti-inflammatory drug, into various metabolites including those involving aniline and phenol derivatives, underscores the importance of understanding the chemical properties and reactions of these compounds in drug development and toxicology (Kenny et al., 2004).

Environmental Pollution and Treatment

- The study on kinetics and mechanisms of aniline degradation by hydroxyl radicals through Fenton's reactions provides insights into the potential environmental impact and remediation strategies for aniline derivatives, which may extend to compounds like this compound (Boonrattanakij et al., 2009).

Analytical and Sensor Applications

- A bi-functionalized metal-organic framework has been developed for the highly sensitive detection of 4-Aminophenol, a biomarker for aniline in urine. This highlights the potential of aniline derivatives in the development of sensors and diagnostic tools (Jin & Yan, 2021).

Mechanism of Action

Target of Action

It is known that aniline and its derivatives are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura cross-coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .

Biochemical Pathways

It is known that the suzuki–miyaura cross-coupling reaction, in which aniline derivatives are often used, plays a crucial role in the synthesis of various organic compounds .

Pharmacokinetics

Aniline and its derivatives are known to undergo metabolic activation via n-hydroxylation .

Result of Action

Aniline and its derivatives are known to be involved in the formation of new carbon-carbon bonds through the suzuki–miyaura cross-coupling reaction .

Action Environment

The action, efficacy, and stability of 2-Methyl-3-(phenoxymethyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups .

Properties

IUPAC Name |

2-methyl-3-(phenoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-12(6-5-9-14(11)15)10-16-13-7-3-2-4-8-13/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOUJMKWJRFKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)

![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)

![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)

![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)